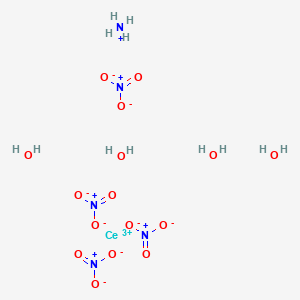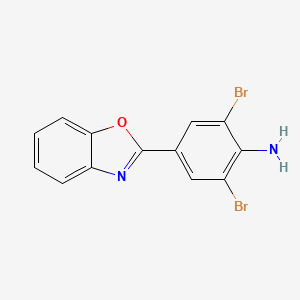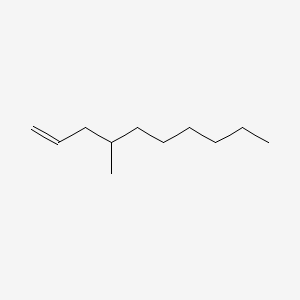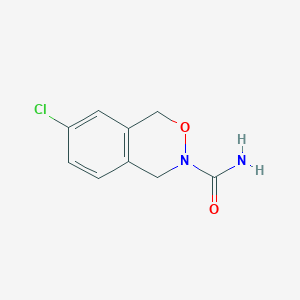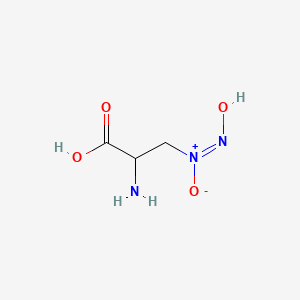
(E)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both amino and carboxyl groups, making it versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of a suitable precursor with an oxidizing agent under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
(E)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions include various oxides, amines, and substituted derivatives. These products have diverse applications in different scientific fields.
科学的研究の応用
(E)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Comparison
Compared to these compounds, (E)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium exhibits unique properties due to its specific functional groups. These groups enable a broader range of chemical reactions and applications, making it a valuable compound in various scientific fields.
特性
分子式 |
C3H7N3O4 |
|---|---|
分子量 |
149.11 g/mol |
IUPAC名 |
(E)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5+ |
InChIキー |
ZGNLFUXWZJGETL-AATRIKPKSA-N |
異性体SMILES |
C(C(C(=O)O)N)/[N+](=N\O)/[O-] |
正規SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
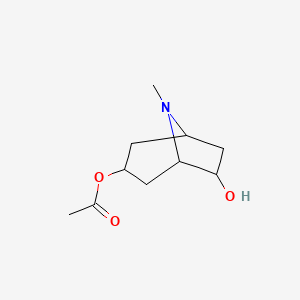
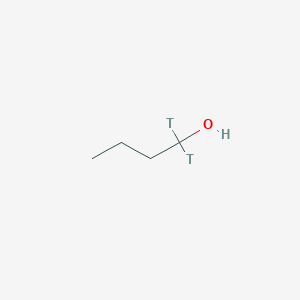


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
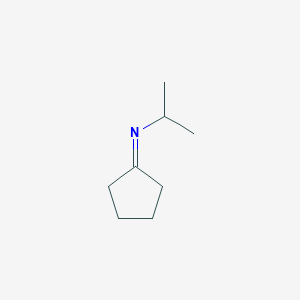
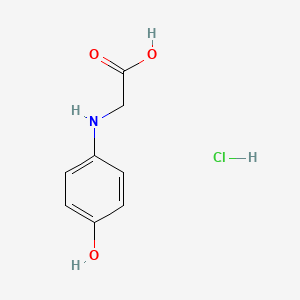
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
